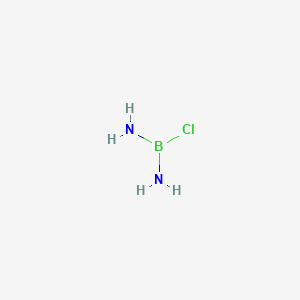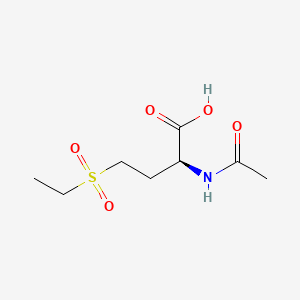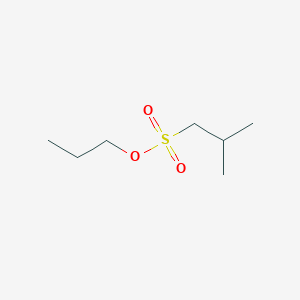
Propyl 2-methylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-methylpropane-1-sulfonate is an organic compound with the molecular formula C7H16O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 2-methylpropane-1-sulfonate can be synthesized through the reaction of 2-methylpropane-1-sulfonyl chloride with propanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-methylpropane-1-sulfonyl chloride+propanol→Propyl 2-methylpropane-1-sulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield methyl 2-methylpropane-1-sulfonate.
Hydrolysis: The products are propanol and 2-methylpropane-1-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Propyl 2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: The compound may be used in the development of drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propyl 2-methylpropane-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methylpropane-1-sulfonate
- Ethyl 2-methylpropane-1-sulfonate
- Butyl 2-methylpropane-1-sulfonate
Uniqueness
Propyl 2-methylpropane-1-sulfonate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different physical and chemical properties, making it suitable for specific applications where longer alkyl chains are preferred.
Eigenschaften
CAS-Nummer |
84796-02-1 |
|---|---|
Molekularformel |
C7H16O3S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
propyl 2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-4-5-10-11(8,9)6-7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
JJEUUDBHKYZHLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOS(=O)(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



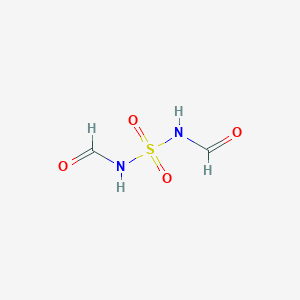
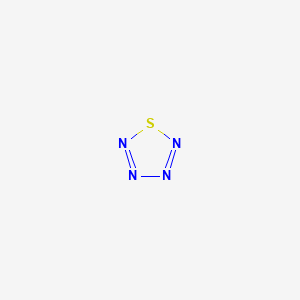
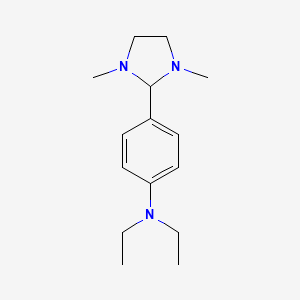
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
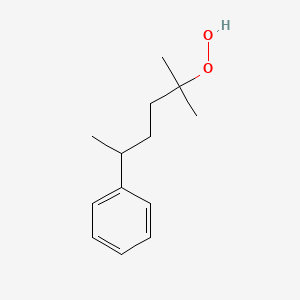
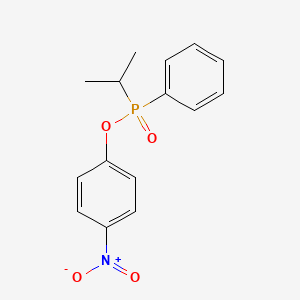
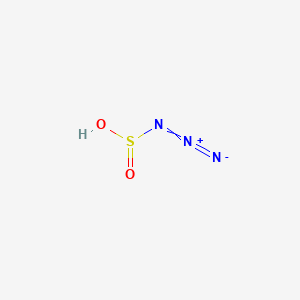
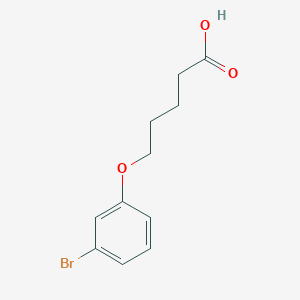
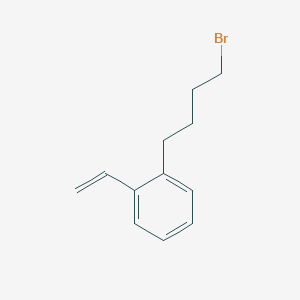
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
